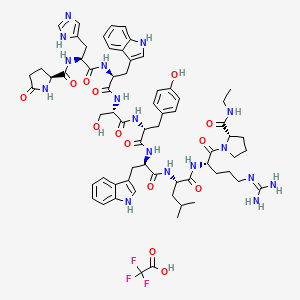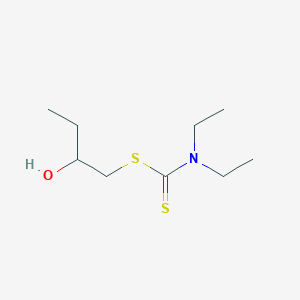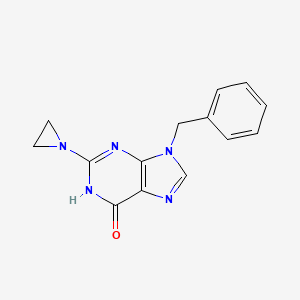
2-(Aziridin-1-yl)-9-benzyl-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 43535 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 43535 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Mayer–rod coating: This method involves the application of a solution containing the compound onto a substrate using a Mayer rod, followed by drying and curing processes.
Spin coating: In this technique, a solution of NSC 43535 is deposited onto a spinning substrate, creating a thin, uniform film.
Spray coating: This method involves spraying a solution of the compound onto a substrate, followed by drying.
Vacuum filtration: This technique is used to create films of the compound by filtering a solution through a membrane under vacuum conditions.
Chemical Reactions Analysis
NSC 43535 undergoes various chemical reactions, including:
Substitution: NSC 43535 can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include N-chlorosuccinimide, sodium borohydride, and various electrophilic and nucleophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 43535 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of NSC 43535 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and proteins, leading to changes in cellular processes . For example, it may inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation of specific proteins .
Comparison with Similar Compounds
NSC 43535 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-chlorosuccinimide: Used as a chlorinating and oxidizing agent.
N-bromosuccinimide: Similar to N-chlorosuccinimide but used for bromination reactions.
Sulforaphane: A bioactive compound studied for its effects on cellular pathways.
NSC 43535 stands out due to its specific interactions and the range of reactions it can undergo, making it a versatile compound in various scientific fields.
Properties
CAS No. |
6311-27-9 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-9-benzyl-1H-purin-6-one |
InChI |
InChI=1S/C14H13N5O/c20-13-11-12(16-14(17-13)18-6-7-18)19(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17,20) |
InChI Key |
GGQAXKDKAATTBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC3=C(C(=O)N2)N=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
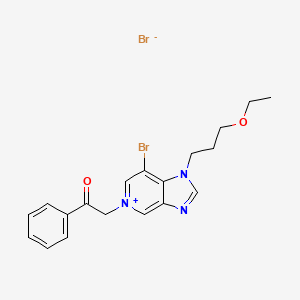
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
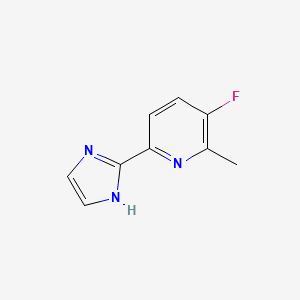
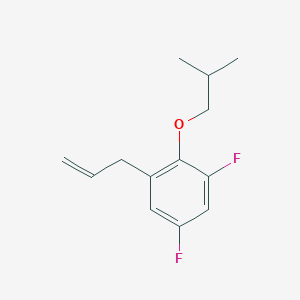



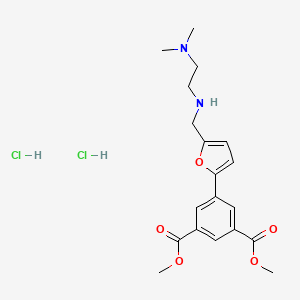
![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
